molecular formula C6H7BrN2O B13082345 4-Bromo-5-methoxy-6-methylpyrimidine

4-Bromo-5-methoxy-6-methylpyrimidine

Cat. No.: B13082345
M. Wt: 203.04 g/mol
InChI Key: BQSPGYYUVLNOEU-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-6-methylpyrimidine typically involves the bromination of 5-methoxy-6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-methoxy-6-methylpyrimidine, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-5-methoxy-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding to these targets through halogen bonding or other interactions. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methylpyrimidine
  • 5-Bromo-4-methoxy-6-methylpyrimidine
  • 4-Methoxy-5-methyl-6-bromopyrimidine

Uniqueness

4-Bromo-5-methoxy-6-methylpyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methoxy group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromo-5-methoxy-6-methylpyrimidine

InChI

InChI=1S/C6H7BrN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3

InChI Key

BQSPGYYUVLNOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Br)OC

Origin of Product

United States

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